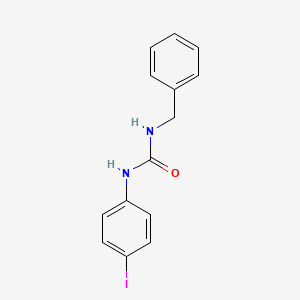

1-Benzyl-3-(4-iodophenyl)urea

Vue d'ensemble

Description

Applications De Recherche Scientifique

Urease Inhibitors and Gastric Infections

1-Benzyl-3-(4-iodophenyl)urea has been studied for its potential as a urease inhibitor, which is significant in treating infections caused by Helicobacter pylori in the gastric tract. Urease inhibitors are critical in managing urinary tract infections caused by Proteus species and related bacteria. The search for effective urease inhibitors is driven by the need to find alternatives to existing treatments, which may have severe side effects. Notably, acetohydroxamic acid is the only clinically used urease inhibitor for urinary tract infections, highlighting the importance of exploring new compounds like 1-Benzyl-3-(4-iodophenyl)urea for this purpose (Kosikowska & Berlicki, 2011).

Nitrogen Metabolism in Agriculture

In agriculture, understanding and manipulating nitrogen metabolism is crucial for enhancing crop yield and reducing environmental impact. 1-Benzyl-3-(4-iodophenyl)urea may play a role in this context by affecting nitrogen metabolism pathways, potentially through its action on urease activity. This could have implications for the use of nitrogen fertilizers and the management of soil health. The enzyme urease is pivotal in the hydrolysis of urea to ammonia and carbon dioxide, processes central to nitrogen cycling in the environment and agricultural systems. Research in this area could lead to improved strategies for fertilizer application and nitrogen use efficiency, minimizing losses to the atmosphere and groundwater (Jin et al., 2018).

Biomedical Research and Drug Design

The unique properties of ureas make them a key functional group in drug design, with 1-Benzyl-3-(4-iodophenyl)urea potentially serving as a model compound. Ureas are integrated into small molecules to modulate drug-target interactions, affecting selectivity, stability, toxicity, and pharmacokinetic profiles. The research into urea derivatives, including 1-Benzyl-3-(4-iodophenyl)urea, continues to be an active area in medicinal chemistry, with potential applications in developing treatments for a wide range of diseases (Jagtap et al., 2017).

Propriétés

IUPAC Name |

1-benzyl-3-(4-iodophenyl)urea | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H13IN2O/c15-12-6-8-13(9-7-12)17-14(18)16-10-11-4-2-1-3-5-11/h1-9H,10H2,(H2,16,17,18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AJMOWSDKOHYMAG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CNC(=O)NC2=CC=C(C=C2)I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H13IN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

352.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-Benzyl-3-(4-iodophenyl)urea | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-[(dimethyl-4H-1,2,4-triazol-3-yl)methoxy]aniline](/img/structure/B1438761.png)

![3-({[(Propan-2-yl)carbamoyl]methyl}sulfamoyl)propanoic acid](/img/structure/B1438764.png)

![1-{5H,6H,7H,8H,9H-[1,2,4]triazolo[4,3-a]azepin-3-yl}propan-1-amine](/img/structure/B1438769.png)

![3-Fluoro-4-[4-(hydroxymethyl)piperidin-1-yl]benzonitrile](/img/structure/B1438772.png)

![2-(3-hydroxypropyl)-2H,3H-[1,2,4]triazolo[4,3-a]pyridin-3-one](/img/structure/B1438778.png)